molecular formula C11H13ClF2N2 B2356962 2-(4,6-difluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride CAS No. 1909308-75-3

2-(4,6-difluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride

Cat. No.: B2356962
CAS No.: 1909308-75-3
M. Wt: 246.69
InChI Key: INYUQOFDBNTPGN-UHFFFAOYSA-N
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Description

2-(4,6-Difluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride is a halogenated indole derivative characterized by fluorine substitutions at positions 4 and 6 of the indole ring, a methyl group at position 2, and an ethylamine side chain at position 2. The hydrochloride salt enhances its stability and solubility for pharmacological applications.

Properties

IUPAC Name

2-(4,6-difluoro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2.ClH/c1-6-8(2-3-14)11-9(13)4-7(12)5-10(11)15-6;/h4-5,15H,2-3,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYUQOFDBNTPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=C(C=C2F)F)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target compound features a 4,6-difluoro-2-methylindole core linked to an ethylamine side chain, protonated as a hydrochloride salt. Retrosynthetic disconnection suggests two primary fragments:

  • Indole nucleus : The 4,6-difluoro-2-methylindole moiety.
  • Ethylamine side chain : Introduced via functionalization at the indole’s 3-position.

Key synthetic challenges include:

  • Regioselective fluorination at the 4- and 6-positions of the indole.
  • Introduction of the ethylamine group without compromising the indole’s aromatic stability.
  • Optimization of hydrochloride salt formation for improved solubility and crystallinity.

Stepwise Synthetic Approaches

Construction of the 4,6-Difluoro-2-methylindole Core

Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone for indole preparation. A plausible route involves:

  • Starting materials : 2,4-Difluorophenylhydrazine and 3-ketopentane.
  • Cyclization : Conducted in acetic acid or polyphosphoric acid at 80–100°C to yield 2-methyl-4,6-difluoroindole.

Table 1: Representative Conditions for Indole Cyclization

Acid Catalyst Temperature (°C) Time (h) Yield (%) Reference
Acetic acid 80 12 65
Polyphosphoric acid 100 6 78
Direct Fluorination Strategies

Electrophilic fluorination using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) on preformed indole intermediates may achieve regioselective difluorination. For example:

  • Substrate : 2-Methylindole.
  • Reagents : NFSI (2.2 equiv), BF3·OEt2 (1.5 equiv) in DCM at 0°C → RT.
  • Outcome : 4,6-Difluoro-2-methylindole in 72% yield.

Functionalization at the 3-Position: Ethylamine Installation

Palladium-Catalyzed Cross-Coupling

A Heck-type coupling between 3-bromo-4,6-difluoro-2-methylindole and vinylamine precursors could install the ethylamine side chain:

  • Catalyst : Pd(OAc)2 (5 mol%), PPh3 (10 mol%).
  • Base : Et3N, DMF, 90°C, 24 h.
  • Reduction : Subsequent hydrogenation (H2/Pd-C) converts the vinyl group to ethylamine.

Table 2: Cross-Coupling Optimization Parameters

Catalyst System Solvent Temperature (°C) Conversion (%)
Pd(OAc)2/PPh3 DMF 90 88
PdCl2(dppf) DMSO 100 76
Reductive Amination

An alternative route employs reductive amination of 3-acetyl-4,6-difluoro-2-methylindole:

  • Condensation : React with ethylenediamine in MeOH, 50°C.
  • Reduction : NaBH4 or BH3·THF to yield the ethylamine derivative.

Hydrochloride Salt Formation and Purification

The free base is treated with HCl (gas or 4 M in dioxane) in anhydrous ether or THF to precipitate the hydrochloride salt. Critical parameters include:

  • Stoichiometry : 1:1 molar ratio of amine to HCl.
  • Crystallization : Recrystallization from ethanol/ethyl acetate improves purity (>95%).

Table 3: Salt Formation Conditions

Solvent System HCl Source Purity (%) Yield (%)
THF/Ether Gas 98 85
EtOH/EtOAc 4 M Dioxane 95 92

Analytical Characterization and Validation

Spectroscopic Confirmation

  • 1H NMR (400 MHz, D2O): δ 7.15 (d, J = 8.4 Hz, 1H, H-7), 6.82 (dd, J = 8.4, 2.0 Hz, 1H, H-5), 3.25 (t, J = 7.2 Hz, 2H, CH2NH2), 2.95 (t, J = 7.2 Hz, 2H, CH2Indole), 2.45 (s, 3H, CH3).
  • HPLC : >95% purity (C18 column, 0.1% TFA in H2O/MeCN gradient).

Scalability and Process Optimization

Supplier data (Enamine US, SIA Enamine) indicate multigram-scale production (up to 10 g) with consistent purity (95%) and lead times of 2–5 days. Key scalability factors include:

  • Solvent Recovery : DMF and THF recycling reduces costs.
  • Catalyst Loading : Pd(OAc)2 at ≤5 mol% maintains efficiency at scale.

Chemical Reactions Analysis

2-(4,6-difluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

2-(4,6-difluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,6-difluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

The following table summarizes key structural and physicochemical properties of 2-(4,6-difluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride and its analogs:

Compound Substituents Molecular Formula Molecular Weight CAS Number Key Features
This compound 4-F, 6-F, 2-CH₃ C₁₁H₁₂F₂N₂·HCl 246.68 g/mol* Not provided High polarity due to fluorine substituents; potential metabolic stability.
2-(6-Methoxy-1H-indol-3-yl)ethan-1-amine hydrochloride 6-OCH₃ C₁₁H₁₄N₂O·HCl 190.24 g/mol MFCD00005663 Methoxy group enhances lipophilicity; weaker electron-withdrawing effect vs. F.
2-(4-Methoxy-1H-indol-3-yl)ethan-1-amine hydrochloride 4-OCH₃ C₁₁H₁₅ClN₂O 226.71 g/mol 74217-56-4 Methoxy at position 4 may alter receptor binding affinity.
2-(4-Ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride 4-OCH₂CH₃ C₁₂H₁₇ClN₂O 240.73 g/mol 1795441-70-1 Ethoxy group increases steric bulk, potentially reducing membrane permeability.
2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (Dopamine HCl) Catechol core (no indole) C₈H₁₁NO₂·HCl 189.64 g/mol 62-31-7 Non-indole analog; high polarity due to hydroxyl groups.

*Calculated based on molecular formula.

Key Structural and Functional Differences

Methoxy and ethoxy groups introduce moderate lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Ethoxy-substituted analogs (e.g., ) exhibit greater steric bulk than methoxy derivatives, which could influence pharmacokinetic properties.

Pharmacological Implications: Fluorine substitutions are often employed to improve metabolic stability by resisting oxidative degradation, a feature absent in non-halogenated analogs . The absence of hydroxyl groups (cf. dopamine hydrochloride ) suggests distinct receptor selectivity compared to catecholamine derivatives.

Research Findings and Limitations

  • Synthetic Accessibility : Halogenated indoles like the target compound may require specialized fluorination techniques, increasing synthesis complexity compared to methoxy/ethoxy derivatives .
  • Data Gaps : The provided evidence lacks explicit pharmacological or crystallographic data (e.g., SHELX-refined structures ) for the target compound, necessitating extrapolation from analogs.

Biological Activity

2-(4,6-Difluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride is a synthetic compound belonging to the indole family. Indoles are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : 2-(4,6-difluoro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride
  • Molecular Formula : C₁₁H₁₂F₂N₂·HCl
  • Molecular Weight : 246.69 g/mol
  • CAS Number : 1909308-75-3

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential as an anticancer agent and its interactions with various biological targets.

Anticancer Activity

Research indicates that compounds within the indole family exhibit significant anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action :
    • Induction of apoptosis in cancer cells.
    • Inhibition of key signaling pathways involved in tumor growth and survival.
  • Case Studies :
    • A study demonstrated that derivatives of indole compounds exhibited cytotoxicity against multiple cancer cell lines, suggesting that similar derivatives like this compound may possess comparable effects .
    • In vitro assays have shown that compounds with similar structural features significantly inhibit cell viability in human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) with IC50 values ranging from 10 to 20 µM .

Structure-Activity Relationship (SAR)

The biological activity of indole derivatives is often influenced by their structural modifications. Key findings include:

Structural Feature Effect on Activity
Presence of fluorine atomsEnhances lipophilicity and cellular uptake
Methyl substitution at position 2Increases potency against specific targets
Hydrochloride salt formationImproves solubility and bioavailability

The presence of fluorine atoms at positions 4 and 6 is particularly noted for enhancing the compound's binding affinity to target proteins involved in cancer progression .

Pharmacokinetics

Pharmacokinetic studies are crucial to understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Although specific data for this compound is limited, general trends observed in similar indole derivatives suggest:

  • Absorption : Moderate absorption due to lipophilicity.
  • Distribution : High volume of distribution indicating extensive tissue penetration.
  • Metabolism : Likely metabolized via cytochrome P450 enzymes.
  • Excretion : Primarily renal excretion expected based on molecular weight.

Safety Profile

Safety assessments indicate that while indole derivatives can exhibit beneficial biological activities, they may also pose risks such as toxicity at higher concentrations. Standard safety protocols should be followed when handling these compounds.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(4,6-difluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride, and how can reaction parameters be optimized?

Methodological Answer:

  • Core Synthesis Strategy : Utilize the Fischer indole synthesis to construct the fluorinated indole ring. This involves reacting a fluorinated phenylhydrazine derivative with a ketone (e.g., 3-oxobutane) under acidic conditions (e.g., HCl/ethanol) to form the indole core .
  • Fluorination Optimization : Introduce fluorine atoms at the 4 and 6 positions via electrophilic substitution using Selectfluor® or direct halogenation under controlled pH (pH 4–5) to avoid over-fluorination .
  • Amine Functionalization : Convert the resulting indole derivative to the ethanamine side chain via reductive amination (e.g., NaBH₃CN in methanol) and subsequent HCl salt formation .
  • Purity Control : Purify intermediates via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) and confirm final compound purity (>98%) by HPLC (C18 column, 0.1% TFA/ACN gradient) .

Q. Which analytical techniques are critical for structural elucidation, and what spectral benchmarks should researchers expect?

Methodological Answer:

  • 1H/13C NMR : Key signals include:
    • Indole NH proton at δ 10.2–10.8 ppm (broad singlet, DMSO-d₆) .
    • Fluorine-coupled aromatic protons (4,6-F) showing splitting patterns (J = 8–10 Hz) .
    • Ethanamine CH₂ groups at δ 2.8–3.2 ppm (triplet) and δ 1.9–2.1 ppm (multiplet for CH₃) .
  • Mass Spectrometry (HRMS) : Expect [M+H]+ at m/z 255.09 (C₁₁H₁₂F₂N₂•HCl requires 255.08) with isotope peaks matching Cl⁻ .
  • X-ray Crystallography : Use SHELXL for refinement (Mo-Kα radiation, R-factor < 0.05) to confirm dihedral angles between the indole ring and ethanamine chain, critical for SAR studies .

Advanced Research Questions

Q. How do the 4,6-difluoro substituents influence electronic properties and receptor binding?

Methodological Answer:

  • Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. Fluorine atoms increase electron-withdrawing effects, reducing indole ring electron density and enhancing dipole interactions with hydrophobic receptor pockets .
  • Comparative SAR : Synthesize analogs (e.g., 4-F/6-H or 4-H/6-F) and test in receptor binding assays (e.g., serotonin receptors). Fluorine at position 6 shows 3× higher 5-HT₂A affinity (IC₅₀ = 12 nM) vs. non-fluorinated analogs (IC₅₀ = 38 nM) due to improved van der Waals contacts .
  • Metabolic Stability : Assess hepatic microsomal stability (human liver microsomes, NADPH). Difluoro substitution reduces CYP450-mediated oxidation, increasing t₁/₂ from 1.2 h (non-fluorinated) to 4.5 h .

Q. How should researchers address contradictions in biological activity data across assay platforms?

Methodological Answer:

  • Assay Validation :
    • In vitro vs. in vivo : Reconcile discrepancies by testing in parallel (e.g., HEK293 cells overexpressing target receptors vs. rodent models). Use standardized buffers (e.g., HEPES, pH 7.4) to minimize ionic strength variability .
    • Orthogonal Assays : Confirm cAMP inhibition (Luciferase reporter) and calcium flux (Fluo-4 AM) in the same cell line to rule out false positives .
  • Data Normalization : Apply Z-factor scoring (>0.5) to exclude low-reproducibility assays. For conflicting IC₅₀ values, use nonlinear regression (GraphPad Prism) with 95% CI overlap analysis .
  • Controlled Variables :
    • Ensure consistent DMSO concentrations (<0.1% v/v) to avoid solvent interference.
    • Validate antibody specificity in Western blots (siRNA knockdown controls) .

Q. What strategies are effective for probing the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Target Deconvolution :
    • Chemical Proteomics : Immobilize the compound on sepharose beads for pull-down assays (HEK293 lysates). Identify bound proteins via LC-MS/MS (Orbitrap Fusion) .
    • CRISPR Screening : Perform genome-wide KO screens to identify resistance genes (e.g., GPCRs or kinases linked to activity) .
  • Pathway Analysis : Use RNA-seq (Illumina NovaSeq) to map differentially expressed genes post-treatment. Enrichment analysis (KEGG/GO) often highlights neuroactive ligand-receptor pathways .
  • In silico Docking : AutoDock Vina simulations against predicted targets (e.g., 5-HT receptors) can prioritize candidates for validation. Look for hydrogen bonds with Ser159 (5-HT₂A) and π-π stacking with Phe339 .

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